molecular formula C14H8O3 B017393 9-Fluorenone-2-carboxylic acid CAS No. 784-50-9

9-Fluorenone-2-carboxylic acid

Cat. No. B017393
Key on ui cas rn: 784-50-9
M. Wt: 224.21 g/mol
InChI Key: BJCTXUUKONLPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959482

Procedure details

A solution of 2-acetylfluorene (86 g.) in acetic acid (1075 ml.) at 60° was treated slowly with sodium dichromate (1020 g.), and then with acetic anhydride (285 ml.). The mixture was heated to reflux with stirring for 3 hours, cooled and poured into water (6 l.), and the precipitate was filtered and washed well with water. This solid was warmed with N-sodium hydroxide (520 ml.) and the mixture was filtered. The aqueous filtrate was washed three times with dichloromethane (3 × 60 ml.) and then heated on the steam-bath and cautiously acidified with hydrochloric acid. The yellow product was filtered, washed well with water and dried in vacuo to give fluorenone-2-carboxylic acid m.p. > 300°.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1020 g
Type
reactant
Reaction Step One
Quantity
1075 mL
Type
solvent
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9]C=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)(=O)C.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].C([O:31][C:32](=[O:34])[CH3:33])(=O)C.[OH2:35]>C(O)(=O)C>[CH:16]1[CH:15]=[C:14]2[C:13]3[CH:12]=[CH:11][C:33]([C:32]([OH:31])=[O:34])=[CH:9][C:8]=3[C:7](=[O:35])[C:6]2=[CH:5][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(C)(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
1020 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
1075 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
285 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
6 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed well with water
TEMPERATURE
Type
TEMPERATURE
Details
This solid was warmed with N-sodium hydroxide (520 ml.)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The aqueous filtrate was washed three times with dichloromethane (3 × 60 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam-bath
FILTRATION
Type
FILTRATION
Details
The yellow product was filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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